molecular formula C7H5F2IN2O B7586651 (4,5-Difluoro-2-iodophenyl)urea

(4,5-Difluoro-2-iodophenyl)urea

Cat. No.: B7586651
M. Wt: 298.03 g/mol
InChI Key: IYZDZQVKIVNKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Difluoro-2-iodophenyl)urea is an organic compound characterized by the presence of fluorine and iodine atoms on a phenyl ring, along with a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of (4,5-Difluoro-2-iodophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (4,5-Difluoro-2-iodophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (4,5-Difluoro-2-iodophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-iodophenyl)urea involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibitory or modulatory effects. The urea group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

  • (4-Fluoro-2-iodophenyl)urea
  • (4,5-Difluoro-2-bromophenyl)urea
  • (4,5-Dichloro-2-iodophenyl)urea

Comparison: Compared to similar compounds, (4,5-Difluoro-2-iodophenyl)urea is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity and properties. For instance, the fluorine atoms can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate substitution reactions.

Properties

IUPAC Name

(4,5-difluoro-2-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IN2O/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDZQVKIVNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.